(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-benzylimino-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17-8-7-12-20(14-17)25-29-30-26(33-25)28-23(31)21-15-19-11-5-6-13-22(19)32-24(21)27-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUVNRTTMOJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide is a synthetic molecule that integrates a chromene structure with a thiadiazole moiety. This combination has been associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be broken down into distinct functional groups:
- Chromene Backbone : Known for its potential in medicinal chemistry, particularly in anticancer applications.
- Thiadiazole Ring : Associated with various biological activities such as antimicrobial and cytotoxic effects.
- Carboxamide Group : Enhances solubility and may influence the compound's biological interactions.
Anticancer Activity
Research indicates that thiadiazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain thiadiazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
| Compound | Structure Features | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Thiadiazole + Chromene | 5.1 | Anticancer |
| Compound B | Thiadiazole only | 10.5 | Anticancer |
| Compound C | Chromene only | 20.0 | Anticancer |
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound under study has been evaluated for its effectiveness against both bacterial and fungal strains. The presence of the thiadiazole ring contributes significantly to its activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses considerable antimicrobial potential, making it a candidate for further investigation in pharmaceutical applications.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that compounds with similar structures may exhibit anti-inflammatory effects. This activity is often assessed through various assays measuring cytokine production and inflammatory markers in cell cultures.
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with a thiadiazole-chromene linkage exhibited enhanced cytotoxicity compared to their counterparts lacking this structural feature . -
Antimicrobial Evaluation :
In another study, the compound was tested against a panel of bacterial and fungal pathogens. The findings revealed that its efficacy was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
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